An In-depth Technical Guide to the Crystal Structure Analysis of 5-Boronoisophthalic Acid
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Boronoisophthalic Acid
Foreword: From Molecular Blueprint to Functional Application
In the landscape of materials science and medicinal chemistry, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint from which function is derived. 5-Boronoisophthalic acid (5-BIPA) stands as a testament to this principle. As a trifunctional linker, its unique combination of two carboxylic acid groups and a boronic acid moiety on a rigid phenyl ring makes it a molecule of significant interest. For researchers, scientists, and drug development professionals, 5-BIPA is a versatile building block for creating highly ordered materials like Metal-Organic Frameworks (MOFs) and a promising scaffold for designing targeted therapeutics.[1][2][3] This guide provides a comprehensive exploration of the crystallographic analysis of 5-BIPA, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the profound implications of its structural features.
Part 1: The Molecule - Physicochemical Profile and Synthesis
Core Molecular Characteristics
5-Boronoisophthalic acid is an organoboron compound structurally defined by a benzene ring substituted at positions 1 and 3 with carboxylic acid groups and at position 5 with a boronic acid group.[1] This arrangement imparts a unique blend of properties. The carboxylic acids provide robust hydrogen bonding sites and the ability to coordinate with metal ions, while the boronic acid group acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophiles like diols (e.g., sugars) or specific amino acid residues in enzymes.[4][5]
| Property | Value |
| Molecular Formula | C₈H₇BO₆ |
| Molecular Weight | 209.95 g/mol |
| CAS Number | 881302-73-4 |
| Appearance | Typically an off-white to light brown crystalline powder |
| Key Functional Groups | 2x Carboxylic Acid (-COOH), 1x Boronic Acid (-B(OH)₂) |
Synthesis Pathways
The synthesis of 5-BIPA primarily relies on established organometallic reactions. While multiple routes exist, a common strategy involves the functionalization of an isophthalic acid derivative. Key methods include hydrothermal approaches and condensation reactions.[1] For creating functionalized analogs, which are crucial for tuning properties in MOFs or drug candidates, pathways like the Suzuki-Miyaura coupling or direct borylation of a substituted isophthalate precursor are employed.[1] The choice of synthesis route is dictated by the desired purity, yield, and scale required for the intended application.
Part 2: Elucidating the Architecture - Crystal Structure Analysis
The ultimate goal of crystal structure analysis is to obtain a precise three-dimensional map of atomic positions. This knowledge is indispensable for understanding intermolecular interactions, predicting material properties, and designing molecules with specific binding capabilities.
The Foundational Step: High-Quality Crystallization
The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structural model is entirely dependent on the quality of the initial crystal. Obtaining a single, well-ordered crystal is often the most challenging and rate-limiting step in the entire analytical process.[6] The objective is to guide the molecules from a disordered state in solution to a highly ordered, crystalline lattice by slowly reaching a state of supersaturation.
Experimental Protocol: Crystallization of 5-Boronoisophthalic Acid via Slow Evaporation
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Solvent Selection: Begin by testing the solubility of 5-BIPA in a range of solvents (e.g., methanol, ethanol, dimethylformamide, water). The ideal solvent is one in which the compound is moderately soluble, not one in which it is either highly soluble or insoluble.
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Solution Preparation: Prepare a near-saturated solution of 5-BIPA in the chosen solvent at room temperature or with gentle heating.
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Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
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Incubation: Cover the vial with a cap that has been pierced with a fine needle or with parafilm containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
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Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully harvest them using a cryoloop and immediately proceed to mounting for X-ray analysis.
The Definitive Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray crystallography is the most powerful and comprehensive technique for determining the absolute atomic structure of a crystalline compound.[6][7] The fundamental principle involves irradiating a single crystal with a monochromatic beam of X-rays. The crystal's regularly spaced atoms cause the X-rays to diffract in a specific pattern of spots. By measuring the geometric positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the positions of the atoms.[7]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Interpreting the Crystal Structure of 5-BIPA
The crystal structure of 5-BIPA is dominated by extensive and intricate hydrogen bonding, a direct consequence of its three hydrogen-bond-donating functional groups.
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Dominant Supramolecular Synthons: Like many carboxylic acids, the primary interaction is the formation of robust centrosymmetric dimers between the carboxylic acid groups of two adjacent molecules.[8] Similarly, boronic acids also have a strong propensity to form hydrogen-bonded dimers.[4][9] The interplay between these powerful synthons dictates the overall crystal packing.
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Extended Networks: The trifunctional nature of 5-BIPA allows these dimeric units to be further connected, creating extended one-, two-, or three-dimensional supramolecular networks.[10] This is analogous to the structures formed by similar substituted isophthalic acids, such as 5-bromoisophthalic acid and 5-fluoroisophthalic acid, which also form 3D frameworks and 2D arrays through hydrogen bonding.[10][11]
Caption: Common Hydrogen-Bonding Motifs in Boronic and Carboxylic Acids.
Part 3: Applications in Research and Drug Development
A detailed crystal structure provides the "why" that underpins 5-BIPA's utility in advanced applications.
A Versatile Linker in Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. 5-BIPA is an excellent candidate for an organic linker.[1][2]
-
Structural Role: The two carboxylate groups readily coordinate with metal centers to build the primary framework.[1]
-
Functional Role: The boronic acid group, often pointing into the pores of the MOF, imparts additional functionality. It can serve as a binding site for specific guest molecules (e.g., diols), act as a catalytic center, or be used to tune the electronic properties and stability of the framework.[1] The steric hindrance and hydrogen bonding capability of the boronic acid group can also direct the formation of specific MOF topologies.[1]
A Privileged Scaffold in Drug Development
Boronic acids are a clinically significant class of enzyme inhibitors.[3] Their mechanism of action is directly tied to the structural chemistry of the boron atom. The anticancer drug Bortezomib and the antibiotic Vaborbactam are prominent examples of successful boronic acid-based drugs.[5][12]
-
Mechanism of Inhibition: The sp²-hybridized boron atom in a boronic acid is a Lewis acid, meaning it has a vacant p-orbital.[4] It can readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue in a serine protease or β-lactamase.[13] This reaction forms a stable, tetrahedral (sp³-hybridized) boronate adduct.[13]
-
Transition-State Analogy: This tetrahedral adduct is a powerful mimic of the natural tetrahedral transition state of substrate hydrolysis.[13] By forming this stable, reversible covalent bond, the boronic acid inhibitor effectively "locks up" the enzyme, preventing it from performing its function. X-ray crystallography of enzyme-inhibitor complexes has been crucial in visualizing and confirming this binding mode.[12][13]
Caption: Mechanism of Enzyme Inhibition by a Boronic Acid.
Conclusion
The crystal structure analysis of 5-boronoisophthalic acid is a journey from the fundamental arrangement of atoms to the rational design of advanced materials and life-saving therapeutics. Through meticulous crystallization and the definitive power of X-ray diffraction, we unveil a molecule architecturally primed for complexity. Its array of hydrogen-bonding functionalities drives the formation of intricate supramolecular networks, while the unique electronic nature of its boron center enables its role as a potent enzyme inhibitor. For the materials scientist, this structural knowledge guides the synthesis of novel MOFs with tailored properties. For the drug development professional, it provides a clear mechanistic basis for designing next-generation targeted therapies. Ultimately, the crystal structure is the critical link between molecular form and real-world function.
References
- Linciano, P., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health.
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- Sporzynski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
- Pemberton, O. A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. National Institutes of Health.
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- Boronic acid. (n.d.). Wikipedia.
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- X-ray crystallography. (n.d.). Wikipedia.
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- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E.
- Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. ResearchGate.
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